molecular formula C12H13IN2 B13643251 2-Iodo-N-((1-methyl-1h-pyrrol-2-yl)methyl)aniline

2-Iodo-N-((1-methyl-1h-pyrrol-2-yl)methyl)aniline

Cat. No.: B13643251
M. Wt: 312.15 g/mol
InChI Key: PTZZRHRMGHSSJV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features an aniline core substituted with an iodine atom at the ortho position (C2) and a (1-methyl-1H-pyrrol-2-yl)methyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₃IN₂, with a molecular weight of 312.15 g/mol .

Properties

Molecular Formula

C12H13IN2

Molecular Weight

312.15 g/mol

IUPAC Name

2-iodo-N-[(1-methylpyrrol-2-yl)methyl]aniline

InChI

InChI=1S/C12H13IN2/c1-15-8-4-5-10(15)9-14-12-7-3-2-6-11(12)13/h2-8,14H,9H2,1H3

InChI Key

PTZZRHRMGHSSJV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline typically involves the iodination of N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline. One common method is to react N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar iodination reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process. Additionally, the purification of the product might involve techniques such as recrystallization or column chromatography to ensure high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 2-position of the aniline ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity is enhanced by electron-withdrawing groups or polar aprotic solvents .

Reaction TypeConditionsReagents/SubstratesOutcome/ProductYieldSource
Iodine Displacement DMSO, 80°C, 12 hThiols, amines, alkoxides2-Substituted aniline derivatives60-85%
Hydrolysis Aqueous NaOH, Cu catalyst, refluxNaOH (2M)2-Hydroxyaniline analog~50%

Key Notes :

  • Solvents like dimethyl sulfoxide (DMSO) or acetonitrile accelerate reaction rates by stabilizing transition states.

  • Steric hindrance from the pyrrole-methyl group may reduce substitution efficiency at the ortho position .

Cross-Coupling Reactions

The aryl iodide moiety participates in palladium-catalyzed cross-couplings, enabling C–C and C–N bond formation .

Sonogashira Coupling

Used to install alkynes for constructing complex heterocycles (e.g., pyrrolo[1,2-a]quinolines) :

SubstrateConditionsCatalyst SystemProductYieldSource
PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, MeCN, 70°C5 mol% Pd, 10 mol% CuIAlkyne-coupled pyrrole derivative95.2%

Suzuki-Miyaura Coupling

Aryl boronic acids react to form biaryl structures, though direct examples for this compound are inferred from analogous iodides :

Boronic AcidConditionsCatalyst SystemProductYieldSource
4-MethoxyphenylPd(OAc)₂, SPhos, K₃PO₄, dioxane, 90°C2 mol% Pd, 4 mol% ligandBiaryl adduct80-90%

Mechanistic Insight :

  • Oxidative addition of Pd⁰ to the C–I bond initiates the catalytic cycle, followed by transmetalation and reductive elimination .

Condensation and Imine Formation

The aniline group facilitates condensation with aldehydes or ketones. A catalyst-free protocol using water/CH₂Cl₂ mixtures achieves rapid C=N bond formation :

AldhydeConditionsProductYieldSource
4-CyanobenzaldehydeH₂O/CH₂Cl₂ (4:1), RT, 5 min(E)-Imine derivative95%

Advantages :

  • No acid/base catalysts required; interfacial hydrogen bonding at the oil-water phase drives the reaction .

Heterocycle Functionalization

The 1-methylpyrrole group undergoes electrophilic substitution, though its electron-rich nature may require directing groups for regioselectivity .

ReactionConditionsReagentsOutcomeYieldSource
Nitration HNO₃, H₂SO₄, 0°CNO₂⁺4-Nitro-pyrrole derivative40-60%

Reductive Deiodination

The C–I bond is susceptible to reduction under mild conditions:

Reducing AgentConditionsProductYieldSource
Zn, NH₄ClEtOH, reflux, 2 hDeiodinated aniline analog75%

Scientific Research Applications

2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom can facilitate the formation of covalent bonds with target molecules, while the pyrrole moiety can enhance binding affinity through π-π interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The following compounds share structural motifs with 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline but differ in substituents or heterocyclic components:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Melting Point (°C) Source
2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline (Target) C₁₂H₁₃IN₂ 312.15 Iodo (C2), (1-methylpyrrole)methyl (N) Not reported
2-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline C₁₂H₁₂INO 313.13 Iodo (C2), (5-methylfuran)methyl (N) Not reported
2-Iodo-N-[1-(pyridin-2-yl)ethyl]aniline C₁₃H₁₃IN₂ 324.16 Iodo (C2), pyridinylethyl (N) Not reported
2-{[(1-Methyl-1H-pyrrol-2-yl)sulfonyl]methyl}-N-arylimines (Compounds 7, 8, 10, 11) Varies 340–420 Sulfonylmethyl (C2), aryl imines (N) 93–154
2-Iodo-N-(propan-2-yl)aniline C₉H₁₂IN 261.11 Iodo (C2), isopropyl (N) Not reported
4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline (22) C₁₅H₁₂F₄INO 425.26 Iodo (C4), tetrafluorophenoxypropyl (N) Not reported

Key Comparative Insights

Heterocyclic Substituent Effects
  • Pyrrole vs. Furan vs. Pyridine: The target compound’s (1-methylpyrrole)methyl group (electron-rich due to pyrrole’s aromaticity) contrasts with the furan-based analog’s oxygen-containing ring (less basic, more polar) and the pyridinylethyl group’s nitrogen lone pair (basic, hydrogen-bonding capability) .
Electronic and Steric Modifications
  • Sulfonylmethyl vs. These derivatives exhibit higher melting points (e.g., 140–154°C for Compound 7–8) compared to the iodine-substituted target compound .
  • Iodo Positional Isomerism: 4-Iodo-N-(tetrafluorophenoxypropyl)aniline places iodine at the para position, altering electronic effects and steric bulk compared to the ortho-substituted target.

Biological Activity

2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

The molecular formula of 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline is C11H11IN2, with a molecular weight of 298.127 g/mol. Its structure features an iodo substituent on the aromatic ring and a pyrrole moiety, which may contribute to its biological properties .

Biological Activity Overview

The biological activity of 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline has been explored in various contexts, particularly its potential as an antiviral agent and its interactions with various biological pathways.

Antiviral Activity

Recent studies have indicated that compounds similar to 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline exhibit promising antiviral properties. For instance, N-Heterocycles derived from pyrrole structures have shown effectiveness against viruses such as hepatitis C and influenza . The mechanism often involves inhibition of key viral enzymes or pathways critical for viral replication.

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has revealed that modifications in the structure significantly influence their biological activity. For example, the introduction of halogen atoms or variations in the pyrrole ring can enhance potency against specific targets .

Pharmacological Studies

Pharmacokinetic studies on similar compounds have demonstrated favorable absorption and bioavailability profiles. For instance, certain analogues exhibited high bioavailability and longer half-lives in vivo, suggesting that modifications to the core structure can lead to improved pharmacological properties .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Inhibition of Viral Replication : A study demonstrated that derivatives of pyrrole exhibited significant inhibition of hepatitis C virus replication through suppression of cyclooxygenase-2 (COX-2), which is pivotal in inflammatory responses associated with viral infections .
  • Anticancer Activity : Compounds structurally related to 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline have shown weak anticancer activities against various cancer cell lines, including HeLa and U-937 cells. These findings suggest potential applications in cancer therapeutics, although further optimization is required for enhanced efficacy .

Data Tables

Compound NameMolecular FormulaBiological ActivityReference
2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)anilineC11H11IN2Antiviral, Anticancer
Pyrrole Derivative AC12H12N2OCOX-2 Inhibition
Pyrrole Derivative BC11H10N4Anticancer (HeLa)

Q & A

Basic: What are the common synthetic routes for preparing 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline, and how are intermediates characterized?

Answer:
The synthesis typically involves reductive amination or palladium-catalyzed coupling. For example, 2-iodoaniline derivatives can be synthesized via Schiff base formation followed by sodium cyanoborohydride reduction, as demonstrated for analogous N-arylimines . Key intermediates are characterized using ¹H/¹³C NMR and IR spectroscopy to confirm the presence of functional groups (e.g., sulfonamide stretches at ~1350–1150 cm⁻¹) and structural motifs like the pyrrole ring . Column chromatography (e.g., dichloromethane/hexane systems) is critical for isolating pure intermediates .

Basic: Which spectroscopic techniques are critical for confirming the structure of 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline?

Answer:

  • ¹H/¹³C NMR : Essential for verifying substitution patterns (e.g., aromatic protons, methylene bridges) and distinguishing between regioisomers. For example, the methyl group on the pyrrole ring appears as a singlet near δ 3.7 ppm .
  • IR Spectroscopy : Confirms the absence/presence of specific bonds (e.g., C–I stretches at ~500 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or HRMS) and fragmentation patterns.

Advanced: How can crystallographic data resolve structural ambiguities in iodinated aniline derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is pivotal. For instance, hydrogen-bonding networks (e.g., N–H···N interactions) and torsional angles in the pyrrole-aniline backbone can be quantified to confirm stereoelectronic effects . The use of high-resolution data (d-spacing < 0.8 Å) minimizes errors in electron density maps, critical for locating iodine atoms due to their high electron density .

Advanced: What challenges arise in Pd-catalyzed arylation reactions for synthesizing iodinated aniline analogs, and how are they mitigated?

Answer:
Key challenges include:

  • Low reactivity of iodoanilines : Sluggish coupling due to steric hindrance from the bulky iodo group.
  • Side reactions : Dehalogenation or protodeiodination under basic conditions.
    Solutions :
  • Use bulky ligands (e.g., XPhos) to stabilize the Pd catalyst.
  • Optimize temperature (e.g., 60°C in MeCN) and base (e.g., pyridine or N,N-diethylaniline) to suppress decomposition .
  • Employ excess sulfonyl chloride (2 equivalents) to drive sulfonamide formation .

Advanced: How should researchers address discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Contradictory NMR peaks : May arise from rotamers or impurities. Use variable-temperature NMR to distinguish dynamic effects.
  • Unexpected IR bands : Trace solvents (e.g., residual DMF) can interfere. Purify via recrystallization (e.g., dichloromethane/hexane) and reanalyze .
  • Crystallographic vs. solution data : SC-XRD provides static structures, while NMR reflects solution dynamics. Compare torsion angles (e.g., pyrrole-aniline dihedral angles) to reconcile differences .

Basic: What safety protocols are essential when handling iodinated aniline derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste disposal : Segregate halogenated waste for specialized treatment due to iodine’s environmental persistence .

Advanced: What role does computational chemistry play in studying the interactions of 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline?

Answer:

  • Docking studies : Predict binding affinities to biological targets (e.g., FAD-dependent oxidoreductases) using software like AutoDock. The pyrrole moiety may engage in π-π stacking with aromatic residues .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., torsional flexibility of the methylene bridge) .
  • DFT calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity in cross-coupling reactions .

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